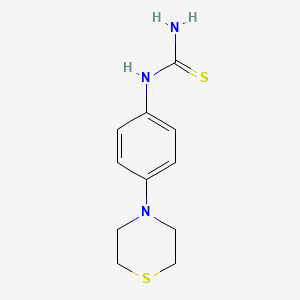

(4-Thiomorpholin-4-ylphenyl)thiourea

Description

(4-Thiomorpholin-4-ylphenyl)thiourea is a thiourea derivative featuring a thiomorpholine moiety attached to a phenyl ring. Thiomorpholine, a sulfur-containing heterocycle, replaces the oxygen atom in morpholine with sulfur, enhancing lipophilicity and metabolic susceptibility due to sulfur’s oxidizability . This compound is structurally analogous to medicinal precursors like 4-(4-nitrophenyl)thiomorpholine (precursor to 4-thiomorpholinoaniline), which is pivotal in synthesizing antidiabetic, antimycobacterial, and kinase inhibitor agents . Its thiourea core enables diverse biological interactions, including hydrogen bonding and hydrophobic effects, making it relevant in drug discovery .

Properties

IUPAC Name |

(4-thiomorpholin-4-ylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S2/c12-11(15)13-9-1-3-10(4-2-9)14-5-7-16-8-6-14/h1-4H,5-8H2,(H3,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIUYFAPBRUZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

The substitution of oxygen with sulfur in thiomorpholine (vs. morpholine) significantly alters physicochemical and biological properties. For example:

- Crystal Structure : Thiomorpholine derivatives, such as 4-(4-nitrophenyl)thiomorpholine, form centrosymmetric dimers via C–H···O hydrogen bonds and aromatic stacking, unlike morpholine analogues, which lack sulfur-induced conformational flexibility .

- Lipophilicity : Sulfur increases logP values, enhancing membrane permeability. Thiomorpholine derivatives are more lipophilic than morpholine counterparts, favoring interactions with hydrophobic targets .

- Metabolic Stability : The sulfur atom serves as a “soft spot” for oxidation, enabling controlled metabolic degradation (e.g., to sulfoxides/sulfones), a feature absent in morpholine-based compounds .

Thiourea vs. Urea Analogues

Thiourea derivatives exhibit distinct activity profiles compared to urea analogues:

- Anti-Amoebic Activity: Amino acid-functionalized thioureas (e.g., M1, M2) show enhanced activity against Acanthamoeba (Table 1) due to sulfur’s hydrophobicity, enabling deeper membrane penetration .

- Anticancer Potential: Thioureas act as EGFR inhibitors via tyrosine kinase receptor binding, while urea derivatives (e.g., hydroxyurea) primarily target ribonucleotide reductase. Thioureas’ sulfur atom may improve receptor selectivity .

- Electrochemical Activity : Urea analogues (e.g., phenylurea) exhibit higher activity (76.3%) than thioureas (49.7%) in certain electrochemical applications, attributed to oxygen’s stronger hydrogen-bonding capacity .

Table 1: Activity Comparison of Urea and Thiourea Analogues

Comparison with Other Thiourea Derivatives

- Antistaphylococcal Activity : (4-Thiomorpholin-4-ylphenyl)thiourea’s trifluoromethylphenyl analogues exhibit low cytotoxicity (HaCaT cells) while maintaining antibiofilm properties, suggesting a favorable safety profile .

- Biphenyl Thioureas : Derivatives like 1-(4-biphenylyl)thiourea (NSC 74764) share structural similarity but lack the thiomorpholine group, resulting in reduced metabolic versatility .

- Pyrimidine-Thiourea Hybrids : Compounds such as 4-(trifluoromethyl)-6-(thiophen-2-yl)pyrimidine-2-thiol integrate sulfur into a pyrimidine ring, differing in electronic effects and target specificity compared to phenyl-thiomorpholine derivatives .

Key Research Findings

- Structural Flexibility : The thiomorpholine ring’s chair conformation enables axial positioning of substituents, optimizing interactions with biological targets (e.g., kinase active sites) .

- Hydrophobicity-Driven Selectivity : Thiourea’s sulfur enhances membrane penetration, critical for antimycobacterial activity, as seen in squaramide derivatives .

- Toxicity Profile : Thiomorpholine-thiourea hybrids demonstrate lower cytotoxicity than morpholine-based drugs, aligning with trends observed in trifluoromethylphenyl thioureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.